molecular formula C7H9NO5 B11790705 4-Oxopiperidine-3,5-dicarboxylic acid CAS No. 137506-75-3

4-Oxopiperidine-3,5-dicarboxylic acid

Cat. No.: B11790705
CAS No.: 137506-75-3
M. Wt: 187.15 g/mol
InChI Key: HRVGVJXJUIVOPJ-UHFFFAOYSA-N
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Description

4-Oxopiperidine-3,5-dicarboxylic acid is a heterocyclic organic compound with significant relevance in various scientific fields. It is characterized by a piperidine ring substituted with oxo and carboxylic acid groups at specific positions, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxopiperidine-3,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine-3,5-dicarboxylic acid with suitable reagents to form the piperidine ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Oxopiperidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in synthetic and medicinal chemistry .

Mechanism of Action

The mechanism by which 4-oxopiperidine-3,5-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or substrate for certain enzymes, influencing metabolic processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 4-Oxopiperidine-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its relevance in various research fields highlight its importance .

Properties

CAS No.

137506-75-3

Molecular Formula

C7H9NO5

Molecular Weight

187.15 g/mol

IUPAC Name

4-oxopiperidine-3,5-dicarboxylic acid

InChI

InChI=1S/C7H9NO5/c9-5-3(6(10)11)1-8-2-4(5)7(12)13/h3-4,8H,1-2H2,(H,10,11)(H,12,13)

InChI Key

HRVGVJXJUIVOPJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C(CN1)C(=O)O)C(=O)O

Origin of Product

United States

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